

Application Notes and Protocols for CXF-009 Administration in Mouse Models

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Compound of Interest		
Compound Name:	CXF-009	
Cat. No.:	B12377396	Get Quote

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Introduction

CXF-009 is an investigational bispecific antibody designed to simultaneously target and inhibit two key signaling pathways involved in tumor angiogenesis and progression: Delta-like ligand 4 (DLL4) and Vascular Endothelial Growth Factor A (VEGF-A). Preclinical studies utilizing a mouse cross-reactive surrogate of **CXF-009**, also known as ABL001 or HD105, have demonstrated significant anti-tumor activity in various mouse models of cancer. These studies have shown that the dual blockade of DLL4 and VEGF-A can lead to potent inhibition of tumor growth, both as a monotherapy and in combination with other anti-cancer agents such as chemotherapy and immunotherapy.[1][2][3][4]

These application notes provide a summary of the key preclinical findings and detailed protocols for the administration of the **CXF-009** surrogate in mouse models, based on published research. The information is intended to guide researchers in designing and executing in vivo studies to further evaluate the efficacy and mechanism of action of this novel bispecific antibody.

Mechanism of Action: Dual Blockade of DLL4 and VEGF-A Signaling





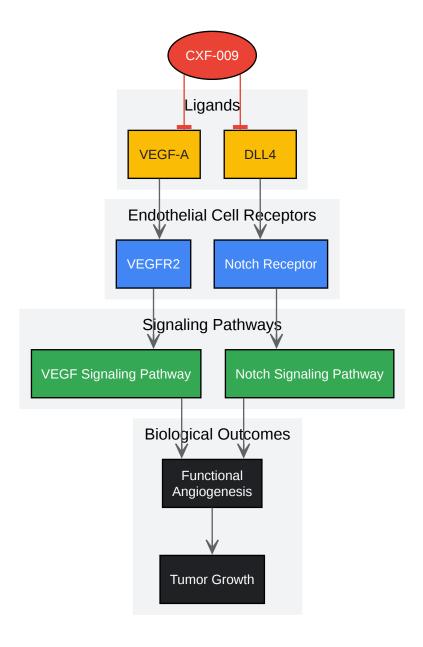


CXF-009 and its murine surrogate exert their anti-tumor effects by disrupting the signaling cascades initiated by DLL4 and VEGF-A, which are critical for tumor angiogenesis.

- VEGF-A Inhibition: By binding to VEGF-A, CXF-009 prevents its interaction with its receptor, VEGFR2, on endothelial cells. This inhibits downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby reducing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
- DLL4 Inhibition: CXF-009 also binds to DLL4, a ligand for the Notch receptor on endothelial cells. The DLL4-Notch signaling pathway acts as a critical regulator of vascular development and maturation. Inhibition of this pathway by CXF-009 disrupts the formation of a functional tumor vasculature, leading to the growth of disorganized and non-productive blood vessels, which further impairs tumor growth.[2]

The simultaneous blockade of both pathways has been shown to have a synergistic effect, leading to more robust anti-tumor activity than targeting either pathway alone.[1][4]





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CXF-009 dual blockade of VEGF-A and DLL4 signaling pathways.

Quantitative Data from Preclinical Mouse Models

The following tables summarize the tumor growth inhibition (TGI) observed in various xenograft mouse models treated with the **CXF-009** surrogate (ABL001/mABL001).

Table 1: Monotherapy Efficacy of **CXF-009** Surrogate (mABL001/ABL001) in Human Cancer Xenograft Models[3][5]



Cancer Type	Cell Line/Model	Dose (mg/kg)	Treatment Schedule	% TGI
Gastric	NUGC-3	1	Biweekly	27.4
Gastric	MKN45	1.25	Biweekly	30.0
Gastric	SNU16	3.25	Biweekly	52.2
Gastric	GAPF006 (PDX)	6.5	Biweekly	53.3
Colon	SW48	1.25	Biweekly	55.5
Colon	SW620	2	Biweekly	49.7
Colon	Colo205	3.25	Biweekly	57.2
Colon	WiDr	6.5	Biweekly	38.8

Table 2: Efficacy of CXF-009 Surrogate (HD105) in Human Cancer Xenograft Models[4][6]

Cancer Type	Cell Line	Treatment	Dose (mg/kg)	Treatment Schedule	% TGI
Lung	A549	Anti-VEGF Ab	2.5	Twice a week	50
Lung	A549	Anti-mouse Dll4 Ab	2.5	Twice a week	50
Lung	A549	HD105	3.25	Twice a week	74
Gastric	SCH	Anti-VEGF Ab	2.5	Once a week	50
Gastric	SCH	Anti-mouse Dll4 Ab	2.5	Once a week	50
Gastric	SCH	HD105	3.25	Once a week	89

Table 3: Combination Therapy Efficacy of **CXF-009** Surrogate (ABL001/mABL001) with Chemotherapy[5]



Cancer Model	Treatment	% TGI (Monotherapy)	% TGI (Combination)
GAPF006 (Gastric PDX)	ABL001 + Paclitaxel	46.2 (ABL001), 40.3 (Paclitaxel)	74.8
SW48 (Colon Xenograft)	mABL001 + Irinotecan	45.4 (mABL001), 41.8 (Irinotecan)	78.4
SW620 (Colon Xenograft)	mABL001 + Irinotecan	48.2 (mABL001), 40.2 (Irinotecan)	75.2

Experimental Protocols

The following are detailed protocols for the administration of the **CXF-009** surrogate in mouse xenograft models, based on published studies.

Protocol 1: General Xenograft Tumor Model Establishment and Monotherapy Treatment

Objective: To evaluate the anti-tumor efficacy of **CXF-009** surrogate as a monotherapy in a subcutaneous xenograft model.

Materials:

- BALB/c nu/nu mice (female, 6-8 weeks old)
- Human cancer cell line (e.g., SW620 colon cancer cells)
- Sterile PBS
- Matrigel (optional)
- CXF-009 surrogate (mABL001 or equivalent)
- Vehicle control (e.g., sterile PBS)
- Calipers for tumor measurement



Procedure:

- Cell Culture: Culture the selected human cancer cell line under standard conditions.
- Cell Preparation: On the day of inoculation, harvest cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
- Tumor Inoculation: Subcutaneously inject 100 μ L of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[3]
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer the **CXF-009** surrogate intraperitoneally (IP) at the desired dose (e.g., 2 mg/kg) and schedule (e.g., biweekly).[5] Administer the vehicle control to the control group following the same schedule.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
- Study Endpoint: At the end of the study (e.g., based on tumor burden in the control group or a pre-determined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).



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